molecular formula C17H21N3OS B2419444 4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034236-47-8

4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2419444
CAS RN: 2034236-47-8
M. Wt: 315.44
InChI Key: JFOALQUBNIQOMG-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups including a thiophene, a carboxamide, and a pyridine . These functional groups could potentially confer interesting chemical and physical properties to the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for synthesizing carboxamides involves the reaction of an amine with a carboxylic acid or its derivative . The synthesis of the pyridine and thiophene rings would likely involve cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a pyridine ring, and a carboxamide group. The spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For instance, the carboxamide could undergo hydrolysis, the pyridine ring might participate in electrophilic substitution reactions, and the thiophene ring could undergo reactions typical of aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

This compound and related substances have been examined through nonaqueous capillary electrophoretic separation techniques. The study developed an effective separation method for imatinib mesylate and its related substances, highlighting the compound's role in quality control and analysis within pharmaceutical research. This method offers simplicity, effectiveness, and cost-efficiency for the quality control of pharmaceutical compounds (Lei Ye et al., 2012).

Anti-Angiogenic and DNA Cleavage Activities

A series of novel derivatives of this compound were synthesized and their ability to inhibit in vivo angiogenesis was evaluated using the chick chorioallantoic membrane model. These compounds exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Heterocyclic Synthesis

This compound has been utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in chemical synthesis. The reactivity towards different nitrogen nucleophiles led to the formation of diverse derivatives, showcasing its utility in constructing novel heterocyclic compounds with potential pharmacological activities (R. Mohareb et al., 2004).

Selective Inducible Nitric Oxide Synthase Inhibitors

Studies on 2-aminopyridines, including derivatives of this compound, have shown that elaborate N-substitution, such as with 4-piperidine carbamate or amide, results in potent and selective inducible nitric oxide synthase inhibition. This suggests a flipping of the pyridine ring between new inhibitors, allowing for distinct interactions and conferring excellent selectivity, highlighting the compound's potential in therapeutic applications targeting nitric oxide synthase (S. Connolly et al., 2004).

Molecular Interaction Studies

This compound has also been investigated for its molecular interactions with the CB1 cannabinoid receptor, providing insights into antagonist activity and binding mechanisms. Such studies contribute to our understanding of receptor-ligand interactions and aid in the development of targeted therapeutic agents (J. Shim et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. Proper safety assessments would need to be conducted to determine its potential hazards .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, if it shows promising biological activity, it could be further developed as a drug . Additionally, its chemical properties could be further studied to develop new synthetic methods or materials .

properties

IUPAC Name

4-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-10-16(22-12-13)17(21)19-11-14-4-8-20(9-5-14)15-2-6-18-7-3-15/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOALQUBNIQOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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